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Compound of Interest

Compound Name: N-Cbz-L-Cysteine

Cat. No.: B1617047 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-
L-Cysteine (CAS 53907-29-2), a crucial building block in peptide synthesis and drug

development. The document is intended for researchers, scientists, and professionals in the

pharmaceutical and chemical industries, presenting key analytical data including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for N-Cbz-L-Cysteine,

providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of N-Cbz-L-Cysteine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.35 m - C₆H₅ (aromatic)

5.10 s - CH₂ (benzylic)

4.55 m - α-CH

3.00 m - β-CH₂

1.70 t 8.5 SH

Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane

(TMS).

Table 2: ¹³C NMR Spectroscopic Data of N-Cbz-L-Cysteine

Chemical Shift (δ) ppm Assignment

174.5 C=O (carboxyl)

156.0 C=O (carbamate)

136.0 C (aromatic, quaternary)

128.5 CH (aromatic)

128.0 CH (aromatic)

67.5 CH₂ (benzylic)

56.5 α-CH

28.0 β-CH₂

Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane

(TMS).

Table 3: IR Spectroscopic Data of N-Cbz-L-Cysteine
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Wavenumber (cm⁻¹) Assignment

3300-2500 O-H stretch (carboxylic acid)

3300 N-H stretch (carbamate)

3030 C-H stretch (aromatic)

2940 C-H stretch (aliphatic)

2570 S-H stretch

1710 C=O stretch (carboxylic acid)

1690 C=O stretch (carbamate)

1520 N-H bend

1250 C-O stretch

Note: Spectrum acquired using KBr pellet.

Table 4: Mass Spectrometry Data of N-Cbz-L-Cysteine

m/z Relative Intensity (%) Assignment

256 15 [M+H]⁺

162 20 [M - C₆H₅CH₂O]⁺

108 100 [C₆H₅CH₂O]⁺

91 80 [C₇H₇]⁺

Note: Data obtained via Electrospray Ionization (ESI).

Experimental Protocols
The following protocols describe the general methodologies for obtaining the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of N-Cbz-L-Cysteine in a suitable deuterated solvent (e.g., chloroform-d, dimethyl

sulfoxide-d₆) at a concentration of approximately 10-20 mg/mL is prepared. The solution is

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or

higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans are accumulated, and for

¹³C NMR, several hundred to a few thousand scans may be necessary to achieve an adequate

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal

standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
A small amount of N-Cbz-L-Cysteine (1-2 mg) is finely ground with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded

using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400

cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
A dilute solution of N-Cbz-L-Cysteine is prepared in a suitable solvent system, often a mixture

of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote ionization. The

solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

The mass spectrum is acquired in positive or negative ion mode, depending on the desired

information. The instrument is calibrated using a known standard to ensure mass accuracy.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like N-Cbz-L-Cysteine.
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Caption: General workflow for the spectroscopic analysis of N-Cbz-L-Cysteine.

To cite this document: BenchChem. [Spectroscopic Profile of N-Cbz-L-Cysteine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617047#spectroscopic-data-of-n-cbz-l-cysteine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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